molecular formula C10H14N2 B3005985 3-Methyl-2-(pyrrolidin-3-yl)pyridine CAS No. 1260813-82-8

3-Methyl-2-(pyrrolidin-3-yl)pyridine

Cat. No.: B3005985
CAS No.: 1260813-82-8
M. Wt: 162.236
InChI Key: MQXGRCCYRHMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pyrrolidin-3-yl)pyridine is a specialized organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. This molecule features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, a structural motif present in various biologically active molecules. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules, particularly for investigating neurological targets, given that similar pyridine-pyrrolidine structures are known to possess significant pharmacological activity . Researchers utilize this compound primarily as a precursor in the development of novel therapeutic agents. Its applications span across the synthesis of potential ligands for central nervous system receptors and enzymes. The chiral center at the pyrrolidine ring makes it particularly interesting for studying stereospecific interactions in drug-receptor binding, which is crucial for optimizing efficacy and reducing side effects in candidate drugs . The precise mechanism of action is dependent on the final compound synthesized from this intermediate, but its core structure provides a versatile scaffold for creating molecules that can modulate various biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-pyrrolidin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-2-5-12-10(8)9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXGRCCYRHMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Computational Investigations of 3 Methyl 2 Pyrrolidin 3 Yl Pyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netscispace.com In computational chemistry, DFT is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. mdpi.com This geometry optimization process calculates the energy at an initial molecular arrangement and systematically searches for a new geometry with a lower energy until a minimum is reached. mdpi.com

For a molecule like 3-Methyl-2-(pyrrolidin-3-yl)pyridine, DFT calculations, commonly using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to predict its most stable three-dimensional structure. researchgate.netnih.gov The functional (e.g., B3LYP) describes the exchange-correlation energy, while the basis set (e.g., 6-311++G(d,p)) provides a set of mathematical functions to build the molecular orbitals. mdpi.comnih.gov The results of such a calculation yield crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement. scielo.org.mx This optimized structure is the foundational starting point for subsequent computational analyses, such as the calculation of electronic properties, vibrational frequencies, and reactivity descriptors. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Note: The following data are representative examples of what would be obtained from a DFT/B3LYP calculation and are for illustrative purposes.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C-C (Pyridine Ring)~1.39 Å
C-N (Pyridine Ring)~1.34 Å
C-C (Pyrrolidine Ring)~1.54 Å
C-N (Pyrrolidine Ring)~1.47 Å
C(Pyridine)-C(Pyrrolidine)~1.51 Å
Bond Angles
C-N-C (Pyridine Ring)~117°
C-C-C (Pyrrolidine Ring)~104°
Dihedral Angles
C(Py)-C(Py)-C(Pyr)-C(Pyr)Varies with conformation

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netacadpubl.eu The MEP map is plotted on the surface of the molecule's electron density, using a color-coded scheme to represent different potential values. uni-muenchen.deresearchgate.net Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net Intermediate potential regions are often colored green.

For this compound, an MEP analysis would reveal specific reactive sites. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom in the pyrrolidine (B122466) ring are expected to be the most electron-rich regions (red), indicating their role as primary sites for electrophilic interactions, such as protonation. researchgate.net Conversely, the hydrogen atoms attached to the carbon framework, particularly the N-H proton of the pyrrolidine ring, would exhibit a positive electrostatic potential (blue), making them susceptible to nucleophilic attack. researchgate.net This analysis provides crucial insights into the molecule's intermolecular interactions and chemical behavior. mdpi.comchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. acadpubl.eulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acadpubl.eu A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. acadpubl.eu

In the case of this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The HOMO is likely to be localized primarily on the electron-rich pyridine ring and the nitrogen of the pyrrolidine ring, identifying these as the regions most likely to donate electrons in a reaction. The LUMO, conversely, might be distributed over the pyridine ring system, indicating its capacity to accept electrons. researchgate.net The calculated energy gap provides a quantitative measure of the molecule's stability and its potential for intramolecular charge transfer. acadpubl.eu

Table 2: Representative FMO Properties for this compound

Note: These values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds.

ParameterPredicted Energy Value (eV)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Energy Gap (ΔE) 5.4 eV

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, telecommunications, and optical data processing. mdpi.comnih.gov Computational investigations are essential for predicting the NLO properties of new molecules. researchgate.net Key parameters calculated to assess a molecule's NLO response include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netymerdigital.com A large hyperpolarizability value, often associated with molecules possessing significant intramolecular charge transfer from an electron donor to an electron acceptor group, indicates a strong NLO response. nih.gov

For this compound, DFT calculations could be employed to determine its NLO properties. The pyrrolidine and methyl groups act as electron-donating moieties, while the pyridine ring can act as an electron-accepting system. This donor-acceptor framework suggests that the molecule could exhibit NLO behavior. Computational analysis would quantify the components of its polarizability and hyperpolarizability tensors to provide a theoretical estimation of its potential for use in NLO applications. ymerdigital.comnih.gov

Table 3: Example of Calculated NLO Properties

Note: The data presented are hypothetical and serve to illustrate the typical output of NLO computational studies.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~2.5 D
Mean Polarizability (α)~95 x 10⁻²⁴ esu
First Hyperpolarizability (β)~150 x 10⁻³⁰ esu

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the electron distribution that partitions the crystal space into regions associated with each molecule. mdpi.com By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified; strong interactions like hydrogen bonds typically appear as distinct red regions. researchgate.netmdpi.com

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Note: This table provides an exemplary breakdown of intermolecular contacts for a molecule of this type.

Interaction TypePercentage Contribution (%)
H···H45.0%
C···H / H···C28.5%
N···H / H···N15.5%
O···H / H···O (if hydrated)Varies
Other11.0%

Influence of Stereochemistry on Molecular Conformation

The stereochemistry of this compound plays a critical role in defining its three-dimensional structure and, consequently, its biological and chemical properties. The pyrrolidine ring contains a stereocenter at the C3 position where it attaches to the pyridine ring. This means the compound can exist as a pair of enantiomers: (R)-3-Methyl-2-(pyrrolidin-3-yl)pyridine and (S)-3-Methyl-2-(pyrrolidin-3-yl)pyridine.

Biological Activity and Medicinal Chemistry Potential of 3 Methyl 2 Pyrrolidin 3 Yl Pyridine Derivatives

Exploration of the Pyridine-Pyrrolidine Moiety as a Privileged Scaffold

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that serves as a core structure in numerous clinically approved drugs. rsc.orgnih.gov Its presence is often associated with favorable pharmacokinetic properties. Similarly, the pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in a wide array of natural products and synthetic pharmaceuticals. nih.gov The combination of these two rings into a single molecular framework, such as the pyridine-pyrrolidine moiety, creates a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govresearchgate.net

The versatility of the pyridine-pyrrolidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine ring can provide a three-dimensional structure that can be crucial for target binding. nih.gov

In Vitro Pharmacological Investigations of Analogs

Due to the lack of specific data on 3-Methyl-2-(pyrrolidin-3-yl)pyridine, this section will discuss the activities of other compounds containing pyridine and pyrrolidine rings to illustrate the potential therapeutic areas for this class of molecules.

Neuroactive Properties and Neurotransmitter System Interactions

Derivatives of pyrrolidine have been extensively studied for their effects on the central nervous system. For instance, certain synthetic cathinones containing a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This action leads to increased levels of these neurotransmitters in the synapse, resulting in significant psychostimulant effects. nih.govd-nb.info The neuropharmacological profile of such compounds is highly dependent on the specific substitutions on both the pyrrolidine and any attached aromatic rings. d-nb.info

Antiviral Properties, including HIV-1 Integrase Inhibition

Pyridine-containing compounds have been a cornerstone in the development of antiviral therapies, particularly as HIV-1 integrase inhibitors. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) with a pyridine core have shown promise by inducing hyper-multimerization of the integrase enzyme, thereby disrupting viral maturation. nih.gov One such lead compound, KF116, demonstrated potent activity against wild-type HIV-1 and even higher activity against a drug-resistant mutant. nih.gov

Antidiabetic Activity

Both pyridine and pyrrolidine derivatives have been investigated for their potential in managing diabetes mellitus. nih.govjchemrev.com For instance, certain pyrrolidine carbonitrile derivatives have been synthesized as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. researchgate.net Additionally, various pyridine derivatives have shown the ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. jchemrev.commdpi.com

Anti-inflammatory and Analgesic Profiles

Derivatives of both pyridine and pyrrolidine are well-established as possessing significant anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation and pain signaling. nih.govnih.gov

Studies on various N-arylpyrrolidine derivatives have demonstrated notable analgesic and anti-inflammatory effects. For instance, certain pyrrolidine-2,5-dione derivatives have shown significant antinociceptive effects in mouse models of tonic and neuropathic pain. mdpi.com Similarly, other synthesized pyrrolidine derivatives exhibited high anti-inflammatory and analgesic effects, with in silico studies suggesting they bind effectively to COX-1 and COX-2 enzymes. nih.gov One study on ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate showed moderate anti-COX-1 activity and significant inhibition of the 5-LOX enzyme, highlighting its potential anti-inflammatory effects. nih.gov

On the other hand, pyridine-containing compounds, such as certain 3-aminothieno[2,3-b]pyridines, have displayed pronounced analgesic activity in various preclinical tests. cyberleninka.ru The combination of these two pharmacologically active rings in the this compound structure suggests a strong potential for developing novel anti-inflammatory and analgesic agents.

Table 1: Analgesic and Anti-inflammatory Activity of Related Pyrrolidine Derivatives
Compound ClassActivity ObservedModel/AssayReference
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dionesSignificant antinociceptive effectFormalin-induced tonic pain model (mouse) mdpi.com
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide DerivativesHigh anti-inflammatory and analgesic effectsIn vivo animal models nih.gov
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateModerate anti-COX-1 activity (IC50: 314 µg/mL)In vitro COX-1 inhibition assay nih.gov
3-aminothieno[2,3-b]pyridinesPronounced analgesic activityOrofacial trigeminal pain, hot plate test (rat) cyberleninka.ru

Structure-Activity Relationship (SAR) Studies and Ligand Design

The biological activity of pyridine and pyrrolidine derivatives is highly dependent on the nature and position of substituents on either ring.

For the pyridine ring , the position and electronic properties of substituents are critical. In a series of arylpyridin-2-yl guanidine (B92328) derivatives, a phenyl ring directly linked at position 6 was found to be crucial for activity, while introducing an alkyl spacer was detrimental. mdpi.com Furthermore, substitutions on an attached phenyl ring showed that a 3-chloro derivative had better activity compared to the unsubstituted parent compound. mdpi.com The introduction of hydrophobic groups, such as trifluoromethyl, to the pyridine ring has been shown to improve the anti-diabetic activity of certain pyridine carboxamides. jchemrev.com

For the pyrrolidine ring , substitutions can significantly influence potency and selectivity. In a series of choline (B1196258) kinase inhibitors, a thienopyrimidine scaffold substituted at position 4 with a pyrrolidine ring was determined to be the optimal arrangement for potent antiplasmodial activity. nih.govmdpi.com The nature of the substituent on the pyrrolidine nitrogen is also key; for instance, the N-methyl group in nicotine (B1678760) is crucial for its interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov

The five-membered pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. This conformational flexibility, often termed "pseudorotation," allows it to adapt its shape to fit into a variety of receptor binding pockets. nih.gov The specific conformation adopted upon binding is influenced by the substituents on the ring. This flexibility is a key advantage in drug design, as it allows for a thorough exploration of the three-dimensional pharmacophore space. nih.gov

The relative orientation of the pyridine and pyrrolidine rings is a critical determinant of receptor interaction. For ligands targeting G protein-coupled receptors (GPCRs), specific torsional angles between aromatic and saturated rings are often required for optimal binding. Computational docking studies on related pyridine derivatives have shown that intramolecular hydrogen bonds can rigidify the conformation, leading to higher potency. mdpi.com For the this compound scaffold, the methyl group at position 3 of the pyridine ring would likely influence the preferred rotational angle between the two ring systems, thereby affecting receptor fit and biological activity.

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. Consequently, the compound exists as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic profiles. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

A classic example of this is nicotine, which is (S)-3-(1-methyl-2 -pyrrolidinyl)pyridine. The (S)-enantiomer is significantly more potent at nicotinic acetylcholine receptors than the (R)-enantiomer. nih.govnist.gov Although the subject compound has a pyrrolidin-3-yl linkage, the principle remains the same. The spatial orientation of the pyridine ring relative to the pyrrolidine ring will differ between the (R) and (S) isomers of this compound, leading to distinct binding interactions and, therefore, different pharmacological profiles. Stereoselective synthesis is crucial to isolate and evaluate the individual enantiomers to identify the more active and potentially safer isomer for therapeutic development. mdpi.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds or discover novel chemical entities with similar biological activity but improved properties. cambridgemedchemconsulting.com

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties. For the this compound core, several replacements could be envisioned:

Pyridine Ring: The pyridine N-oxide moiety has been successfully replaced with a 2-difluoromethylpyridine group, which can enhance biological activity. rsc.org The entire pyridine ring could potentially be replaced by other heteroaromatic rings like thiophene (B33073) or pyrimidine (B1678525) to modulate activity and physicochemical properties. jchemrev.com

Methyl Group: The methyl group on the pyridine ring could be replaced with other small alkyl groups or bioisosteres like a chlorine atom or an amino group to probe steric and electronic requirements at that position.

Pyrrolidine Ring: The pyrrolidine ring could be replaced with other saturated heterocycles like piperidine (B6355638), morpholine, or even acyclic amines to alter basicity, lipophilicity, and conformational flexibility.

Scaffold hopping involves a more drastic change, replacing the entire core scaffold while maintaining the three-dimensional arrangement of key pharmacophoric features. For instance, the pyridine-pyrrolidine core could be replaced by a rigid bicyclic system, such as a benzimidazole, which mimics a preferred conformation and can lead to a significant increase in potency, as seen in the development of certain kinase inhibitors. mdpi.com

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
Original GroupPotential BioisostereRationaleReference
PyridineThiophene, PyrimidineSimilar size and electronics, alters H-bonding jchemrev.com
Pyridine N-oxide (analog)2-DifluoromethylpyridineMaintains electronic profile, can improve activity rsc.org
-CH3 (Methyl)-Cl, -NH2, -OHClassical bioisosteres, similar size, different electronics cambridgemedchemconsulting.com
PyrrolidinePiperidine, MorpholineAlters ring size, conformation, and basicity mdpi.com

Target Identification and Mechanism of Action Studies

Identifying the specific biological target and elucidating the mechanism of action are critical steps in drug discovery. For a novel scaffold like this compound, several potential mechanisms could be responsible for its predicted analgesic and anti-inflammatory effects.

Given its structural similarity to nicotine, a primary hypothesis would be interaction with nicotinic acetylcholine receptors (nAChRs) . Nicotine acts as an agonist at most nAChRs, leading to neurotransmitter release. nih.gov However, it acts as an antagonist at nAChRα9 and nAChRα10 subunits, which can produce mild analgesic effects. wikipedia.org Derivatives of the subject compound could potentially show selectivity for specific nAChR subtypes, leading to a more targeted therapeutic effect.

Alternatively, the mechanism could be entirely different and more aligned with known anti-inflammatory pathways. As seen with other pyrrolidine and pyridine derivatives, the compound could act as an inhibitor of COX-1/COX-2 enzymes , thereby reducing prostaglandin (B15479496) synthesis. nih.govnih.gov Another potential target class includes opioid receptors . Certain 1-aryl-imidazoline-2-yl urea (B33335) derivatives have been shown to act as allosteric modulators of the μ-opioid receptor (MOP), offering a different avenue for pain relief. mdpi.com

To identify the specific target, a combination of computational and experimental approaches would be necessary. These include affinity chromatography, activity-based protein profiling (ABPP), and molecular docking studies against a panel of known receptors and enzymes involved in pain and inflammation pathways.

Investigation of Receptor Ligand Binding Affinities

Derivatives of this compound have been investigated for their affinity to various receptors, particularly neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in the central nervous system and are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.

The binding affinity of these compounds is typically determined through radioligand binding assays, where they compete with a known radiolabeled ligand for binding to the receptor. The affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Studies on structurally related 3'-(substituted pyridinyl)-deschloroepibatidine analogs have shown high-affinity binding to the α4β2* subtype of nAChRs. For instance, analogs with different substituents on the pyridine ring exhibited sub-nanomolar Ki values for the inhibition of [3H]epibatidine binding, indicating potent interaction with this receptor subtype. nih.gov

Similarly, research on pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine has demonstrated a wide range of binding affinities, with Ki values spanning from the sub-nanomolar to the micromolar range. This highlights the sensitivity of receptor binding to the substitution pattern on the pyridine ring. nih.gov

Table 1: Binding Affinities of Selected Pyridine Derivatives at α4β2* Nicotinic Acetylcholine Receptors

Compound Ki (nM) for [3H]epibatidine binding inhibition
3'-(4'-pyridyl)-deschloroepibatidine 0.22
3'-(3'-pyridyl)-deschloroepibatidine 0.81
2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) Profiled as a potent nAChR ligand

This table presents a selection of data from studies on structurally related compounds to illustrate the binding affinities of this chemical class. The specific binding affinity of this compound may vary.

Enzyme Inhibition Studies

The inhibitory potential of this compound derivatives has been explored against several enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAO). Inhibition of these enzymes is a key strategy in the treatment of various neurological and psychiatric disorders.

Acetylcholinesterase Inhibition:

AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease. A study on a series of pyridine derivatives with a carbamic or amidic function identified potent inhibitors of human AChE (hAChE). For example, a carbamate (B1207046) derivative demonstrated an IC50 value of 0.153 µM, indicating significant inhibitory activity. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Pyridine Derivatives

Compound Target Enzyme IC50 (µM)
Carbamate derivative 8 Human Acetylcholinesterase (hAChE) 0.153 ± 0.016
Carbamate derivative 11 Human Butyrylcholinesterase (hBChE) 0.828 ± 0.067

This table showcases the inhibitory potential of related pyridine compounds against cholinesterases.

Monoamine Oxidase Inhibition:

MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used as antidepressants and in the treatment of Parkinson's disease. Research on N-pyridyl-hydrazone derivatives has revealed compounds with potent and selective inhibitory activity against MAO-A. acs.org For instance, derivatives incorporating N-methylpyrrole, furan, and pyridine moieties exhibited IC50 values in the low micromolar range for MAO-A inhibition. acs.org

Table 3: Monoamine Oxidase-A Inhibitory Activity of Selected N-Pyridyl-Hydrazone Derivatives

Compound Moiety IC50 (µM) for MAO-A
2k N-methylpyrrole 6.12
2l Furan 10.64
2n Pyridine 9.52

This table illustrates the MAO-A inhibitory activity of structurally related pyridine derivatives.

Exploration of Molecular Pathways and Cellular Effects

The biological activity of this compound derivatives extends to the modulation of intracellular signaling pathways and subsequent cellular effects. A notable example is the investigation of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective inhibitors of Janus kinase 1 (JAK1).

JAK1 is a key component of the JAK/STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immune responses. nih.gov Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.

A study focusing on these pyrrolo[2,3-b]pyridine derivatives demonstrated that specific compounds can potently and selectively inhibit JAK1. nih.gov This inhibition of JAK1 activity leads to downstream effects on cellular processes. For instance, in a model of hepatic fibrosis, a potent JAK1-selective inhibitor from this series was found to:

Reduce the proliferation of TGF-β-induced hepatic stellate cells (HSCs). nih.gov

Decrease the expression of fibrogenic genes in these cells. nih.gov

Significantly inhibit the migration of HSCs in wound-healing assays. nih.gov

These findings indicate that by targeting the JAK/STAT pathway, these compounds can modulate cellular behaviors such as proliferation, gene expression, and migration, which are central to disease pathology. This highlights the potential of this chemical scaffold to influence fundamental cellular processes and offers a molecular basis for their therapeutic potential in diseases driven by aberrant JAK/STAT signaling.

Preclinical Applications as Chemical Probes and Research Tools

The high affinity and selectivity of certain this compound derivatives for specific biological targets make them valuable as chemical probes and research tools in preclinical studies. A significant area of application is in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes.

Radiolabeled versions of these compounds can serve as tracers to map the distribution and density of their target receptors or enzymes in the brain and other organs. This provides crucial information for understanding disease mechanisms and for the development of new drugs.

Several studies have focused on developing derivatives of this scaffold as PET radioligands for various targets:

Nicotinic Acetylcholine Receptors (nAChRs): A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were synthesized and evaluated as potential PET imaging agents for nAChRs. nih.gov These compounds exhibited very high in vitro binding affinities (Ki values in the picomolar range) and enhanced lipophilicity, which could lead to better brain penetration compared to existing radiotracers. nih.gov

α-Synuclein Aggregates: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which share the pyridin-3-yl motif, have been developed for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. nih.gov Radiolabeled versions of these compounds demonstrated good blood-brain barrier penetration in non-human primates and selective binding to α-synuclein aggregates in postmortem human brain tissue. nih.gov

Cannabinoid Type 2 (CB2) Receptors: A fluorinated pyridine derivative was developed as a PET radioligand for imaging CB2 receptors, which are involved in neuroinflammatory processes. nih.gov This radioligand showed high affinity and selectivity for CB2 and was successfully used to detect receptor upregulation in postmortem human spinal cord tissues from patients with amyotrophic lateral sclerosis (ALS). nih.gov

These examples underscore the utility of the this compound scaffold in creating sophisticated research tools for preclinical imaging, enabling the in vivo study of important neurological targets.

Future Directions in the Research of 3 Methyl 2 Pyrrolidin 3 Yl Pyridine

Development of Advanced Synthetic Methodologies

The advancement of research into 3-Methyl-2-(pyrrolidin-3-yl)pyridine and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. Future efforts in this area are anticipated to focus on several key aspects to facilitate the synthesis of a diverse range of analogs for biological screening.

One promising direction is the development of novel cyclization reactions to construct the core bicyclic structure. smolecule.com Additionally, the application of modern synthetic techniques such as C-H activation could provide more direct and atom-economical routes to functionalize the pyridine (B92270) and pyrrolidine (B122466) rings. The exploration of flow chemistry for the synthesis of this compound could also offer advantages in terms of scalability, safety, and reproducibility.

A significant challenge and a key area for future development will be the stereoselective synthesis of different stereoisomers of this compound. The pyrrolidine ring contains a chiral center, and the development of asymmetric synthetic routes will be crucial for accessing enantiomerically pure forms of the compound. This will likely involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors like proline. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Novel Cyclization ReactionsIncreased efficiency and access to novel derivatives.Discovery of new catalytic systems and reaction conditions.
C-H ActivationAtom economy and direct functionalization.Development of selective and efficient catalysts.
Flow ChemistryScalability, safety, and reproducibility.Optimization of reaction parameters in continuous flow systems.
Asymmetric SynthesisAccess to enantiomerically pure stereoisomers.Design of new chiral catalysts and synthetic routes.

In-depth Characterization of Stereochemical Impact on Biological Activity

The stereochemistry of a molecule can have a profound impact on its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov For this compound, which possesses at least one chiral center in the pyrrolidine ring, a thorough investigation into the biological activities of its individual stereoisomers is a critical future research direction.

It is well-established that the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets such as receptors and enzymes. nih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound will display different binding affinities, potencies, and even different mechanisms of action. Future research should focus on the separation of the racemic mixture of this compound and the individual testing of each enantiomer in a variety of biological assays.

Furthermore, a detailed understanding of the structure-activity relationship (SAR) for each stereoisomer will be essential. This will involve synthesizing a series of derivatives with modifications at various positions on both the pyridine and pyrrolidine rings for each enantiomer and evaluating their biological activity. This systematic approach will provide valuable insights into the specific structural features required for optimal interaction with biological targets.

Rational Design of Highly Selective and Potent Analogs

Building upon a solid foundation of synthetic methodologies and a clear understanding of stereochemical influences, the rational design of highly selective and potent analogs of this compound represents a major avenue for future research. This will involve a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation.

Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound and its analogs with potential biological targets. mdpi.com This in silico analysis can guide the design of new derivatives with improved binding affinities and selectivities. For instance, modifications to the methyl group on the pyridine ring or the substituents on the pyrrolidine nitrogen could be explored to enhance interactions with specific amino acid residues in a target's binding pocket.

The synthesis of these rationally designed analogs will leverage the advanced synthetic methodologies discussed previously. A key focus will be on creating a library of compounds with diverse chemical functionalities to probe the chemical space around the this compound scaffold. Subsequent biological screening of these analogs will provide crucial data to refine the computational models and further guide the design of next-generation compounds with enhanced potency and selectivity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial interest in compounds containing pyridine and pyrrolidine motifs often stems from their activity at nicotinic acetylcholine (B1216132) receptors, a significant future direction for this compound research is the exploration of novel biological targets and, consequently, new therapeutic areas. nih.govnih.gov The unique structural features of this compound may allow it to interact with a wide range of proteins, opening up possibilities beyond its initially presumed scope.

High-throughput screening of this compound and its analog library against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover unexpected activities. nih.gov Furthermore, phenotypic screening approaches, which assess the effect of a compound on cell behavior without a preconceived target, could reveal novel therapeutic applications.

Given the diverse biological activities reported for other pyridine and pyrrolidine-containing compounds, potential new therapeutic areas for this compound analogs could include:

Oncology: Many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds. mdpi.commdpi.com

Infectious Diseases: The pyrrolidine ring is a component of various antimicrobial and antiviral agents. smolecule.com

Inflammatory Diseases: Certain heterocyclic compounds have shown promise as inhibitors of inflammatory pathways.

The identification of novel biological targets will not only expand the potential therapeutic applications of this compound but also provide valuable tool compounds for basic research to probe the function of these targets.

Application in Chemical Biology and Material Science

Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise for applications in the broader fields of chemical biology and material science.

In chemical biology, functionalized analogs of this compound could be developed as chemical probes to study biological processes. For example, by incorporating fluorescent tags or photoaffinity labels, these probes could be used to visualize and identify the specific binding partners of the compound within a cell. Such tools are invaluable for target validation and for elucidating the mechanism of action of bioactive molecules.

In the realm of material science, the rigid, aromatic nature of the pyridine ring combined with the flexible, saturated pyrrolidine moiety makes this compound an interesting building block for the synthesis of novel polymers and functional materials. smolecule.com The nitrogen atoms in the heterocyclic rings can also act as coordination sites for metal ions, opening up possibilities for the development of new catalysts, sensors, or metal-organic frameworks (MOFs). Future research in this area could explore the polymerization of functionalized this compound monomers to create materials with unique optical, electronic, or mechanical properties.

Q & A

Q. What are the common synthetic routes for 3-Methyl-2-(pyrrolidin-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with substituted pyridine precursors. For example, analogous compounds (e.g., fluorinated pyridines) are synthesized via nucleophilic substitution using potassium fluoride in DMSO or Pd-catalyzed cross-coupling reactions . For this compound, a plausible route includes:

Pyrrolidine functionalization : Introduce protecting groups (e.g., tert-butyldimethylsilyl) to the pyrrolidine nitrogen to prevent side reactions .

Pyridine activation : Brominate or iodinate the pyridine at the 2-position to enable nucleophilic attack by the pyrrolidine .

Coupling : Use a Buchwald-Hartwig amination or Ullmann reaction to link the pyrrolidine and pyridine moieties .
Yields depend on solvent polarity, temperature (80–120°C optimal), and catalyst loading (5–10% Pd). Lower yields (<50%) may result from steric hindrance at the pyridine’s 2-position .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Confirm regiochemistry via 1^1H-NMR (e.g., pyrrolidine proton splitting patterns at δ 2.5–3.5 ppm) and 13^{13}C-NMR (pyridine carbons at 120–150 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~191.1 g/mol) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C, H, N percentages .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug discovery?

  • Methodological Answer : Chiral resolution strategies include:
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to induce stereochemistry at the pyrrolidine nitrogen .
  • Enzymatic resolution : Lipases or esterases can separate enantiomers via kinetic resolution of ester intermediates .
  • Chiral chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate enantiomers. Typical conditions: 70:30 hexane/isopropanol, flow rate 1 mL/min .
    Recent studies report enantiomeric excess (ee) >90% using BINAP-Pd systems, though scalability remains a challenge .

Q. What are the key challenges in interpreting conflicting spectral data for this compound derivatives?

  • Methodological Answer : Common discrepancies arise from:
  • Tautomerism : The pyrrolidine nitrogen’s lone pair can delocalize, causing shifts in 1^1H-NMR peaks. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent effects : Polar solvents (DMSO-d6_6) may stabilize charge-transfer complexes, altering UV-Vis spectra. Compare data across solvents (e.g., CDCl3_3 vs. D2_2O) .
  • Impurity masking : Trace solvents (e.g., THF) in HRMS can produce adducts. Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

  • Methodological Answer : Fluorination at the pyridine or pyrrolidine rings enhances metabolic stability and binding affinity. For example:
  • 2-Fluoro analogs : Show 10-fold increased inhibition of kinase targets due to electronegative effects .
  • Pyrrolidine N-methylation : Reduces off-target binding by 30% in receptor assays .
    Evaluate modifications via:

Docking studies : Simulate interactions with target proteins (e.g., using AutoDock Vina).

ADMET profiling : Measure logP (optimal 1–3) and cytochrome P450 inhibition .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound vary widely (30–70%) across studies?

  • Methodological Answer : Yield variability stems from:
  • Catalyst deactivation : Pd catalysts degrade faster in polar aprotic solvents (DMF), reducing efficiency. Switching to Pd(OAc)2_2 with XPhos ligand improves stability .
  • Side reactions : Unprotected pyrrolidine amines may undergo dimerization. Use silyl protecting groups (e.g., TBS) to suppress this .
  • Scale-dependent kinetics : Milligram-scale reactions often report higher yields due to easier heat/oxygen control. Pilot studies at 1–5 mmol scale are recommended .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Storage : Store under argon at –20°C to prevent oxidation. Amber glass vials reduce light-induced degradation .
  • Waste disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for nitrogen-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.